molecular formula C14H24ClNO3 B1199698 Isopropylmethoxamine hydrochloride CAS No. 61-15-4

Isopropylmethoxamine hydrochloride

Cat. No.: B1199698
CAS No.: 61-15-4
M. Wt: 289.8 g/mol
InChI Key: PDUFACBDZZVKBL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

This compound is systematically classified according to International Union of Pure and Applied Chemistry nomenclature standards, with its complete chemical name being 1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol hydrochloride. This nomenclature reflects the compound's complex molecular architecture, incorporating multiple functional groups including dimethoxyphenyl, isopropylamino, and hydroxyl moieties. The compound is officially registered under Chemical Abstracts Service number 61-15-4, providing a unique identifier for database searches and regulatory documentation.

The systematic classification places this compound within the broader category of substituted phenethylamines, specifically as a hydrochloride salt of an aromatic amine derivative. The compound features both primary and secondary functional group classifications, with the phenoxy groups contributing to its aromatic character and the isopropylamino substitution defining its aliphatic amine properties. The hydrochloride salt formation represents a common pharmaceutical practice for enhancing compound stability and solubility characteristics in aqueous environments.

Alternative nomenclature systems recognize this compound under several synonymous designations, including N-isopropylmethoxamine hydrochloride and 2,5-dimethoxy-alpha-(2-(isopropylamino)ethyl)benzyl alcohol hydrochloride. These alternative naming conventions reflect different approaches to describing the molecular structure, emphasizing various structural features such as the benzyl alcohol framework or the isopropylamino substitution pattern. The compound is also catalogued in major chemical databases including PubChem under Compound Identification Number 6079, facilitating standardized reference across research publications and regulatory documentation.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is definitively established as C₁₄H₂₄ClNO₃, corresponding to a molecular weight of 289.80 grams per mole. This molecular composition reflects the presence of fourteen carbon atoms, twenty-four hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, providing a comprehensive atomic inventory for theoretical calculations and analytical verification procedures. The molecular formula indicates the compound's moderate molecular complexity, with multiple heteroatoms contributing to diverse intermolecular interactions and chemical reactivity patterns.

The stereochemical configuration of this compound presents important considerations for understanding its three-dimensional molecular architecture and potential biological activity profiles. The compound contains multiple chiral centers, particularly at the carbon atom bearing the hydroxyl group and the carbon atom adjacent to the nitrogen-containing substituent. These stereochemical features create the possibility for multiple stereoisomeric forms, each potentially exhibiting distinct physical properties and biological activities.

Detailed stereochemical analysis reveals that the compound can exist in different enantiomeric forms, with the spatial arrangement of substituents around chiral centers determining the overall molecular geometry. The International Chemical Identifier Key for this compound is PDUFACBDZZVKBL-UHFFFAOYSA-N, providing a standardized representation of its connectivity and stereochemical features. The Simplified Molecular Input Line Entry System representation, CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl, illustrates the molecular connectivity pattern including the chloride counterion association.

The molecular structure exhibits characteristic features of substituted phenethylamines, with the 2,5-dimethoxyphenyl ring system providing aromatic stability and the isopropylamino chain contributing to conformational flexibility. The hydroxyl group positioned on the benzylic carbon creates additional hydrogen bonding opportunities, influencing both intramolecular and intermolecular interactions that affect crystallization patterns and solubility characteristics.

Crystallographic Structure Analysis

Crystallographic analysis of this compound reveals important structural details regarding its solid-state organization and molecular packing arrangements. The compound crystallizes in a specific space group that accommodates both the organic cation and the chloride anion in a thermodynamically stable configuration. The crystal structure exhibits characteristic hydrogen bonding patterns between the protonated amino group and the chloride counterion, creating ionic interactions that stabilize the overall crystal lattice.

The molecular geometry within the crystal structure demonstrates specific conformational preferences influenced by both intramolecular strain considerations and intermolecular packing forces. The 2,5-dimethoxyphenyl ring adopts a planar configuration typical of aromatic systems, while the isopropylamino substituent exhibits conformational flexibility that is constrained by crystal packing requirements. The hydroxyl group participates in hydrogen bonding networks that contribute significantly to crystal stability and influence melting point characteristics.

Unit cell parameters and space group symmetry provide quantitative descriptions of the crystallographic structure, although specific crystallographic data requires specialized X-ray diffraction studies for complete characterization. The crystal structure analysis reveals the precise positioning of atoms within the asymmetric unit and describes the symmetry operations that generate the complete crystal lattice. These structural details are essential for understanding physical properties such as solubility, stability, and polymorphic behavior.

Intermolecular interactions within the crystal structure include not only ionic associations between the protonated amine and chloride anion but also hydrogen bonding involving the hydroxyl group and methoxy substituents. Van der Waals interactions between aromatic rings and aliphatic chains contribute to overall crystal packing efficiency and influence thermodynamic stability. The crystallographic analysis provides insights into potential polymorphic forms and their relative stability under different environmental conditions.

Isotopic Labeling Studies and Deuterated Derivatives

Isotopic labeling studies involving this compound provide valuable insights into molecular dynamics, metabolic pathways, and analytical detection methods. Deuterated derivatives of this compound have been synthesized for specialized research applications, particularly in pharmacokinetic studies and mass spectrometric analysis. These isotopically labeled variants maintain the essential structural features of the parent compound while incorporating deuterium atoms at specific positions to enable tracking and quantification in complex biological systems.

Deuteration strategies for this compound typically focus on positions that provide optimal analytical sensitivity while minimizing potential kinetic isotope effects that could alter biological activity. Common deuteration sites include the methyl groups of the dimethoxyphenyl ring system and the isopropyl substituent, where deuterium incorporation can be achieved through established synthetic methodologies. The deuterated derivatives exhibit characteristic mass shifts in mass spectrometric analysis, enabling precise quantification and metabolite identification in pharmacological studies.

Carbon-13 labeling represents another isotopic approach for studying this compound, particularly in nuclear magnetic resonance spectroscopic investigations and metabolic flux analyses. Specific carbon positions can be enriched with carbon-13 isotopes to provide enhanced signal intensity and resolution in nuclear magnetic resonance experiments. These labeled compounds facilitate detailed structural characterization and enable monitoring of chemical transformations under various experimental conditions.

Nitrogen-15 labeling studies offer additional opportunities for investigating the biochemical behavior of this compound, particularly in protein binding studies and enzymatic interaction research. The incorporation of nitrogen-15 at the amino nitrogen position provides a distinctive isotopic signature that can be detected using specialized analytical techniques. These isotopically labeled derivatives contribute to understanding molecular recognition events and facilitate mechanistic studies of biological interactions involving this compound.

Properties

CAS No.

61-15-4

Molecular Formula

C14H24ClNO3

Molecular Weight

289.8 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C14H23NO3.ClH/c1-9(2)15-10(3)14(16)12-8-11(17-4)6-7-13(12)18-5;/h6-10,14-16H,1-5H3;1H

InChI Key

PDUFACBDZZVKBL-UHFFFAOYSA-N

SMILES

CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl

Canonical SMILES

CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl

Related CAS

550-53-8 (Parent)

Synonyms

isopropylmethoxamine
isopropylmethoxamine hydrochloride
isopropylmethoxamine, (+)-isomer
isopropylmethoxamine, (DL)-isomer
isopropylmethoxamine, (L)-isome

Origin of Product

United States

Preparation Methods

Alkylation Reaction

In the first step, 2-methyl-6-ethylaniline reacts with methoxyacetone in the presence of a hydrogenation catalyst system comprising palladium carbon, Raney nickel, and phosphoric acid (weight ratio 1:4:2). The reaction occurs in toluene at 60°C under 1.5 MPa hydrogen pressure, yielding (1-methoxypropyl)-2-(2-methyl-6-ethylphenyl)amine (Product B) with a purity of 98% and a yield of 92% after 4.5 hours. The catalyst system enhances imine formation and subsequent hydrogenation, ensuring high conversion rates.

Acylation Reaction

Product B undergoes acylation with chloracetyl chloride under alkaline conditions. Sodium carbonate serves as the acid-binding agent, facilitating the reaction at temperatures between -20°C and 20°C. Post-reaction purification via vacuum distillation eliminates solvents, yielding this compound with a purity exceeding 98% and an overall yield of 90%. This method minimizes waste generation, as solvent recovery is integrated into the process.

Enzymatic Biosynthesis

An innovative green synthesis method, described in CN112645824A , employs laccase enzymes to catalyze the conversion of isopropanol and ammonia into this compound.

Reaction Mechanism

Laccase, extracted from raw lacquer, facilitates the oxidative coupling of isopropanol and ammonia at 38–40°C. The enzyme’s copper-containing active site promotes the formation of isopropylamine and isopropyl ether intermediates. After 16–24 hours, the mixture is distilled at 55–60°C to isolate isopropylamine, which is then treated with hydrogen chloride gas in ethyl acetate or methyl tert-butyl ether to precipitate the hydrochloride salt.

Yield and Environmental Impact

This method achieves a moderate yield of 70% but stands out for its low energy consumption and absence of toxic byproducts. The enzymatic process operates under ambient pressure, reducing operational costs compared to high-pressure hydrogenation.

Degradation Impurity Mitigation

CN112759510A addresses the formation of degradation impurities during synthesis, which can compromise product quality. Hydrolysis reagents and alkylation agents are introduced to stabilize intermediates, particularly 2-hydroxy-5-methoxyacetone derivatives. By optimizing reaction pH and temperature, impurity levels are reduced to <0.1%, ensuring compliance with pharmaceutical purity standards.

Comparative Analysis of Methods

The table below summarizes key parameters of the primary synthesis routes:

Method Catalyst/Reagents Temperature Yield Purity Environmental Impact
Alkylation-AcylationPd/C, Raney Ni, H₃PO₄60°C90%>98%Moderate (solvent reuse)
EnzymaticLaccase38–40°C70%>95%Low (no toxic waste)
Impurity ControlHydrolysis/alkylation agents40–60°CN/A>99.9%Low

Physicochemical Properties

Data from Chemsrc highlights critical properties of this compound:

  • Molecular Formula : C₁₁H₁₆ClNO

  • Molecular Weight : 213.7 g/mol

  • Melting Point : 160°C

  • Density : 0.719 g/cm³

  • Solubility : Highly soluble in polar solvents (e.g., water, ethanol).

Industrial Scalability and Challenges

The alkylation-acylation method is favored for industrial-scale production due to its high yield and well-established infrastructure for handling hydrogenation reactions. However, the enzymatic approach presents a sustainable alternative, albeit requiring optimization to improve yields. Challenges include catalyst deactivation in the presence of byproducts and the need for precise temperature control during acylation .

Chemical Reactions Analysis

Types of Reactions

Isopropylmethoxamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropylmethoxamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropylmethoxamine hydrochloride involves its interaction with specific molecular targets. It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER). This inhibition leads to an increase in DNA strand breaks and apoptosis, which can potentiate the anti-tumor activity of alkylating agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxamine Hydrochloride (CAS 61-19-8)

Methoxamine hydrochloride, marketed as Pressomin® or Vasoxine®, is a selective α₁-adrenergic receptor agonist used as a vasopressor to treat hypotension . Unlike Isopropylmethoxamine, Methoxamine lacks an isopropyl group in its structure, instead featuring a methoxy-substituted phenyl ring directly bonded to an ethylamine backbone. This structural difference likely underpins Methoxamine’s stronger α₁-selectivity and pronounced vasoconstrictive effects compared to Isopropylmethoxamine’s broader receptor profile .

Isoproterenol Hydrochloride (CAS 51-30-9)

Isoproterenol hydrochloride is a non-selective β-adrenergic agonist used for bronchial asthma and bradycardia. Its catecholamine structure (3,4-dihydroxybenzene) contrasts with Isopropylmethoxamine’s methoxy-substituted aromatic ring, which may reduce metabolic degradation and prolong activity. Isoproterenol’s β₁/β₂ agonism induces tachycardia and bronchodilation, whereas Isopropylmethoxamine’s effects are likely more vascular-specific due to structural modifications .

Methoxisopropamine Hydrochloride (CAS 31545)

Its structure includes a cyclohexanone ring and 3-methoxyphenyl group, differing significantly from Isopropylmethoxamine’s simpler aromatic amine configuration. This compound’s experimental status highlights its role in preclinical studies rather than clinical use .

Data Tables

Table 1: Structural and Functional Comparison of Adrenergic Agents

Compound CAS Number Key Structural Features Therapeutic Use Receptor Selectivity
Isopropylmethoxamine HCl 61-15-4 Methoxy-substituted isopropylamine Circulatory system modulation Presumed α/β-adrenergic mix
Methoxamine HCl 61-19-8 Methoxy-phenyl ethylamine Hypotension, vasoconstriction α₁-adrenergic agonist
Isoproterenol HCl 51-30-9 Catecholamine with isopropyl group Asthma, bradycardia β₁/β₂-adrenergic agonist
Methoxisopropamine HCl 31545 Cyclohexanone-methoxyphenyl Research applications only Not characterized clinically

Table 2: Regulatory and Usage Status

Compound Regulatory Status Key Notes
Isopropylmethoxamine HCl Approved (region-specific) Used in circulatory disorders
Methoxamine HCl Approved (global) Widely used vasopressor
Methoxisopropamine HCl Research-only Not for human/veterinary use

Key Research Findings

  • Receptor Specificity : Methoxamine’s α₁-selectivity contrasts with Isopropylmethoxamine’s hypothesized mixed α/β activity, suggesting divergent clinical applications (e.g., vasoconstriction vs. cardiac stimulation) .
  • Metabolic Stability: Isopropylmethoxamine’s methoxy substitution likely confers resistance to catechol-O-methyltransferase (COMT), a feature shared with Isoproterenol but absent in Methoxamine .

Q & A

Q. What are the key safety considerations when handling Isopropylmethoxamine hydrochloride in laboratory settings?

  • Methodological Answer : Prioritize OSHA Hazard Communication Standard (HCS) compliance, including proper ventilation, PPE (gloves, goggles), and spill containment protocols. Safety Data Sheets (SDS) for structurally similar compounds (e.g., Methoxisopropamine hydrochloride) recommend avoiding inhalation/ingestion and using fume hoods for synthesis steps . Hazard identification should include flammability and reactivity assessments, with first-aid measures (e.g., eye rinsing, fresh air supply) pre-established .

Q. How can researchers validate the purity of this compound batches for pharmacological studies?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, referencing pharmacopeial standards (e.g., International Pharmacopoeia guidelines for dopamine hydrochloride, which specify titration with perchloric acid VS and bacterial endotoxin testing) . Impurity profiling should align with EP/BP monographs, focusing on residual solvents or byproducts like articaine derivatives .

Q. What synthetic routes are reported for this compound and its analogs?

  • Methodological Answer : While direct synthesis data is limited, analogous compounds (e.g., N-(3-Methoxypropyl)cyclohexanamine hydrochloride) are synthesized via reductive amination or nucleophilic substitution. Column chromatography (silica gel, methanol/chloroform gradients) is commonly used for purification, with structural confirmation via NMR and mass spectrometry .

Advanced Research Questions

Q. How can experimental design address contradictions in reported pharmacological effects of this compound?

  • Methodological Answer : Use factorial design to isolate variables (e.g., dose, administration route) and resolve discrepancies. For example, a study on metformin hydrochloride hydrogels employed ANOVA to optimize dependent variables (drug release kinetics, loaded amount) while controlling gelling agent type and concentration . Replicate conflicting in vivo results (e.g., burn healing efficacy) with blinded, randomized trials and histopathological validation .

Q. What strategies optimize in vivo pharmacokinetic studies for this compound?

  • Methodological Answer : Implement LC-MS/MS for plasma concentration analysis, referencing protocols for dopamine hydrochloride (calibration curves spanning 1–100 ng/mL, extraction recovery >85%) . Rodent models require ethical oversight (e.g., IRB approval for burn studies) and stratification by age/weight to minimize variability .

Q. How can researchers mitigate batch-to-batch variability in preclinical formulations?

  • Methodological Answer : Adopt Quality-by-Design (QbD) principles, as seen in hydrogel formulation studies, where Poloxamer 407® and Carbopol 934® were optimized via response surface methodology. Critical quality attributes (e.g., viscosity, drug release) should be monitored using rheometry and Franz diffusion cells .

Q. What analytical challenges arise in structural elucidation of this compound metabolites?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and stable isotope labeling to differentiate metabolites from matrix interference. For analogs like O-(4-Chlorobenzyl)hydroxylamine hydrochloride, EPA DSSTox databases provide fragmentation patterns and toxicity predictions to guide identification .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray crystallography) and consult multiple SDS for hazard consensus .
  • Ethical Compliance : Adhere to clinical trial guidelines for human studies, emphasizing specificity in research questions (e.g., avoiding overly broad inquiries like "GMP requirements") .
  • Resource Limitations : Prioritize open-access databases (e.g., PubChem, ChemIDplus) over commercial platforms for structural data .

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